molecular formula C22H20N2O6 B6076804 N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B6076804
M. Wt: 408.4 g/mol
InChI Key: HDRYWKMUNVTWHG-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative featuring a benzyloxy group at the para position of the aniline ring, along with dimethoxy and nitro substituents on the benzamide moiety. The nitro group at the 2-position introduces strong electron-withdrawing effects, while the 4,5-dimethoxy groups enhance electron-donating properties, creating a unique electronic profile. Its synthesis likely involves amide coupling between 4,5-dimethoxy-2-nitrobenzoic acid and 4-(benzyloxy)aniline, analogous to methods described for related benzamides .

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-28-20-12-18(19(24(26)27)13-21(20)29-2)22(25)23-16-8-10-17(11-9-16)30-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRYWKMUNVTWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4,5-dimethoxybenzamide followed by the introduction of the benzyloxyphenyl group through a coupling reaction. The reaction conditions often require the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and dimethoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with benzamide derivatives reported in , which include:

  • N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d): Contains a 4-methoxybenzamide group and an aminothiazole ring.
  • N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e): Features a naphthamide substituent.
  • Other analogs (3f–3i) : Vary in aromatic substituents (e.g., nicotinamide, phenylacetamide).

Key Structural Differences :

  • The target compound lacks the aminothiazole ring present in compounds 3d–3i, replacing it with a nitro group.
  • The dimethoxy substituents (4,5-position) in the target compound contrast with single methoxy or bulkier aromatic groups in analogs.
Physical and Spectral Properties

However, trends from suggest:

Compound Melting Point (°C) IR Key Absorptions (cm⁻¹) 1H-NMR Features
Target Compound Not reported ~1520 (NO₂), ~1250 (C-O benzyloxy) Aromatic protons downfield-shifted due to NO₂
3d 202–203 NH₂ (3319), C=O (1663–1682) Benzyloxy (δ5.1), methoxy (δ3.8)
3e 198–200 NH₂ (3300–3319), C=O (1663–1682) Naphthyl protons (δ7.5–8.3)
3i 246–247 NH₂ (3150–3319), C=O (1663–1682) Naphthalene signals (δ7.8–8.2)

Key Observations :

  • The nitro group in the target compound would result in distinct IR absorption (~1520 cm⁻¹) and deshielded aromatic protons in NMR, unlike the NH₂ stretches (3150–3319 cm⁻¹) seen in 3d–3i.
  • Higher melting points in analogs with bulkier substituents (e.g., 3i: 246–247°C) suggest the target compound’s melting point may vary based on nitro-group rigidity.
Electronic and Reactivity Profiles
  • Nitro vs.
  • Methoxy Substituents : The 4,5-dimethoxy groups may enhance solubility in polar aprotic solvents relative to single-methoxy analogs (e.g., 3d).

Biological Activity

N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article compiles various research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C20H22N2O4
  • Molecular Weight: 358.40 g/mol

This compound features a nitro group, which is often associated with various biological activities, including enzyme inhibition and antioxidant properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and methoxy groups influence binding affinity and specificity towards various enzymes and receptors.

1. Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxy and nitro groups have shown the ability to scavenge free radicals effectively.

CompoundORAC Value (Trolox Equivalent)
This compoundTBD
Ascorbic Acid1.00
Resveratrol0.95

2. Enzyme Inhibition

Studies indicate that related compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The potential for this compound to inhibit these enzymes could be explored further.

EnzymeIC50 Value (µM)
AChETBD
BuChETBD

Case Study 1: MAO-B Inhibition

A study on related compounds revealed that certain benzothiazole derivatives exhibited potent MAO-B inhibitory activity. The compound 3h showed an IC50 value of 0.062 µM against MAO-B, indicating strong potential for neuroprotective applications.

Case Study 2: Neuroprotective Effects

In vivo studies involving similar compounds have shown neuroprotective effects against oxidative stress-induced damage in neuronal cells. These findings suggest that this compound may possess similar properties.

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